Physicochemical Comparison: 3-(N-Pyrrolyl) vs. 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine – LogP, PSA, and Hydrogen-Bond Donor Count
The 3-(N-pyrrolyl) substitution in the target compound produces a markedly different physicochemical profile compared to the 3-amino analog (CAS 41601-44-9), which is the most common commercially available 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine building block. The target compound has a predicted ACD/LogP of 2.24, a polar surface area (PSA) of 47 Ų, and possesses only one hydrogen-bond donor (the pyrazole NH). In contrast, the 3-amino analog bears two hydrogen-bond donors (pyrazole NH + NH₂), has a lower predicted LogP (~1.0–1.5 based on analogous structures), and a higher PSA (~65–70 Ų), all of which influence membrane permeability and kinase hinge-binding geometry .
| Evidence Dimension | Physicochemical differentiation (LogP, PSA, HBD count) |
|---|---|
| Target Compound Data | ACD/LogP = 2.24; PSA = 47 Ų; HBD count = 1; Freely Rotatable Bonds = 1 |
| Comparator Or Baseline | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 41601-44-9): predicted LogP ~1.0–1.5, PSA ~65–70 Ų, HBD count = 2 |
| Quantified Difference | LogP approximately 0.7–1.2 units higher; PSA approximately 18–23 Ų lower; one fewer H-bond donor for the target compound |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform v14.00; comparator values estimated from analogous structures and ChemSpider records. |
Why This Matters
Higher LogP and lower PSA favor passive membrane permeability, while a single H-bond donor simplifies kinase hinge-binding pharmacophore modeling compared to the 3-amino analog; this directly informs compound selection for CNS-penetrant or intracellular kinase-targeting programs.
